molecular formula C15H16FN7O2S B2354587 7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058457-14-9

7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2354587
CAS No.: 1058457-14-9
M. Wt: 377.4
InChI Key: CTCPLETZXGNFIA-UHFFFAOYSA-N
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Description

The compound “7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of the 1,2,4-triazole class . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to exhibit significant antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds involves a series of chemical reactions . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The ring system of triazolo[4,5-d]pyrimidines is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the triazolo[4,5-d]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . The addition of sodium sulfite or phosphate changes the course of the reaction under neutral conditions . Reductive defluorination is the main process in the first case, while defluorination is accompanied by degradation of the piperazine moiety in the presence of phosphate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . After evaporation of solvent under vacuum, the residue was purified by silica gel chromatography . The compound was characterized by thin-layer chromatography (TLC), melting point (mp), ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR), and fast atom bombardment mass spectrometry (FABMS) .

Scientific Research Applications

  • Antihypertensive Applications : A study synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, similar in structure to the specified compound, which showed potential as antihypertensive agents. Compounds with morpholine, piperidine, or piperazine moieties, including structures akin to the specified compound, displayed promising activity in this regard (Bayomi et al., 1999).

  • Antagonist Activity in Neurological Disorders : Another research focused on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including those with a 4-(4-fluorobenzoyl)piperidine group, similar to the specified compound. These were tested for 5-HT2 and alpha 1 receptor antagonist activity, relevant for neurological disorders such as depression (Watanabe et al., 1992).

  • Antiproliferative Effect Against Cancer Cell Lines : A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some compounds in this series, which bear resemblance to the specified compound, showed significant activity (Mallesha et al., 2012).

  • Potential Insecticidal Agents : Research into sulfonamide thiazole derivatives incorporating a moiety similar to the specified compound revealed their potential as insecticidal agents. This study synthesized and investigated the toxicological and biological aspects of these compounds against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

  • Antimicrobial Activities : Some derivatives of 1,2,4-triazole, including compounds with structures similar to the specified compound, were synthesized and evaluated for their antimicrobial activities. These studies found that certain derivatives possessed good or moderate activities against various bacterial strains (Demirbaş et al., 2010); (Bektaş et al., 2007).

  • Applications in Radiopharmaceuticals : A derivative, 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized for potential use in imaging dopamine D4 receptors, highlighting its application in neuroscience and radiopharmaceuticals (Eskola et al., 2002).

Safety and Hazards

The safety and hazards of similar compounds have been studied . Ubiquitin specific peptidase 28 (USP28) is closely associated with the occurrence and development of various malignancies, and thus has been validated as a promising therapeutic target for cancer therapy .

Future Directions

The future directions for the study of similar compounds involve the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole . This can help in dealing with the escalating problems of microbial resistance . Further hit-to-lead optimization studies revealed that replacement of the purine ring with the triazolo[4,5-d]pyrimidine could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

Properties

IUPAC Name

7-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN7O2S/c1-21-14-13(19-20-21)15(18-10-17-14)22-6-8-23(9-7-22)26(24,25)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCPLETZXGNFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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